8-Chloro-3-isopropylimidazo[1,5-a]pyrazine 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 1320266-90-7
VCID: VC2876987
InChI: InChI=1S/C9H10ClN3/c1-6(2)9-12-5-7-8(10)11-3-4-13(7)9/h3-6H,1-2H3
SMILES: CC(C)C1=NC=C2N1C=CN=C2Cl
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol

8-Chloro-3-isopropylimidazo[1,5-a]pyrazine

CAS No.: 1320266-90-7

Cat. No.: VC2876987

Molecular Formula: C9H10ClN3

Molecular Weight: 195.65 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-3-isopropylimidazo[1,5-a]pyrazine - 1320266-90-7

Specification

CAS No. 1320266-90-7
Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol
IUPAC Name 8-chloro-3-propan-2-ylimidazo[1,5-a]pyrazine
Standard InChI InChI=1S/C9H10ClN3/c1-6(2)9-12-5-7-8(10)11-3-4-13(7)9/h3-6H,1-2H3
Standard InChI Key RMPWIGBWIYVTEF-UHFFFAOYSA-N
SMILES CC(C)C1=NC=C2N1C=CN=C2Cl
Canonical SMILES CC(C)C1=NC=C2N1C=CN=C2Cl

Introduction

Chemical and Physical Properties

Molecular Structure

8-Chloro-3-isopropylimidazo[1,5-a]pyrazine features a bicyclic heterocyclic system with a chlorine atom at the 8-position and an isopropyl group at the 3-position. The core structure consists of an imidazo[1,5-a]pyrazine ring system, which is formed by the fusion of imidazole and pyrazine rings. This unique arrangement contributes to its chemical reactivity and potential biological activities. The compound's structure can be described as having a planar heterocyclic core with extending substituents that influence its three-dimensional conformation and interactive capabilities.

Physical Properties

The essential physical and chemical characteristics of 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine are summarized in Table 1 below:

PropertyValueReference
CAS Number1320266-90-7
Molecular FormulaC₉H₁₀ClN₃
Molecular Weight195.65 g/mol
AppearanceSolid (presumed)
SolubilityVaries by solvent (specific data limited)
LogP (calculated)Not specified for this compound-

These fundamental properties dictate the compound's behavior in various chemical environments and provide essential information for researchers working with this molecule .

Synthesis and Reactivity

Chemical Reactivity

The reactivity of 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine is significantly influenced by its structural features, particularly:

  • The chlorine atom at the 8-position, which can participate in nucleophilic substitution reactions

  • The isopropyl group at the 3-position, which affects the electronic distribution within the molecule

  • The nitrogen atoms in the ring system, which can act as hydrogen bond acceptors or nucleophilic centers

These features collectively determine the compound's participation in various chemical transformations, including substitution reactions, addition reactions, and interactions with biological macromolecules.

Related Compounds and Comparative Analysis

Structural Analogues

Several compounds share structural similarities with 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine, differing primarily in their substitution patterns. Notable structural analogues include:

Compound NameCAS NumberMolecular FormulaKey Structural Difference
8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine867166-09-4C₁₀H₁₀ClN₃Cyclobutyl instead of isopropyl at 3-position
8-Chloro-3,5-dimethylimidazo[1,5-a]pyrazine1195989-64-0C₈H₈ClN₃Methyl groups at 3 and 5 positions
8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine1320266-92-9C₉H₉ClIN₃Additional iodo substituent at position 1

These structural analogues provide valuable comparative data for structure-activity relationship studies and may exhibit different biological and physicochemical properties based on their structural variations .

Structure-Activity Insights

Comparative analysis of 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine and its analogues reveals important structure-activity insights:

  • The position and nature of halogen substituents (e.g., chloro, iodo) significantly influence the compound's reactivity and biological interactions

  • Substitution at the 3-position (isopropyl vs. cyclobutyl vs. methyl) affects physical properties such as solubility and lipophilicity

  • Additional substituents at positions 1 or 5 alter the electronic distribution within the heterocyclic system

These structural variations can dramatically affect the biological activity profiles of these compounds, highlighting the importance of precise molecular design in developing compounds with desired properties .

Research Status and Future Directions

Current Research Status

Current research on 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine appears primarily focused on:

  • Exploration of its potential as a chemical intermediate in medicinal chemistry

  • Investigation of structure-activity relationships within the imidazo[1,5-a]pyrazine class

  • Development of synthetic methodologies for functionalized imidazo[1,5-a]pyrazines

The broader imidazo[1,5-a]pyrazine scaffold has gained attention in drug discovery efforts, particularly in the development of compounds targeting proteasome inhibition for treating parasitic diseases like visceral leishmaniasis .

Future Research Opportunities

Based on the current knowledge and properties of 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine, several promising research directions emerge:

  • Comprehensive evaluation of its biological activity profile against various targets

  • Exploration of its potential as a scaffold for developing enzyme inhibitors

  • Investigation of structure optimization to enhance specific pharmacological properties

  • Development of improved synthetic methods for more efficient production

These research avenues could expand our understanding of this compound's utility and potentially lead to valuable applications in medicinal chemistry and drug development .

Desired ConcentrationRequired Volume for Specific Amounts
1 mg
1 mM5.1112 mL
5 mM1.0222 mL
10 mM0.5111 mL

These preparations should use appropriate solvents based on the solubility characteristics of the compound and the requirements of the experimental design .

Analytical Considerations

When working with 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine in laboratory settings, several analytical considerations should be noted:

  • Appropriate analytical methods for purity assessment include HPLC, NMR, and mass spectrometry

  • Reference standards should be used for accurate identification and quantification

  • Stability under various analytical conditions should be verified prior to extensive studies

  • Potential degradation products should be characterized where possible

These analytical considerations ensure reliable and reproducible results when working with this compound in research contexts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator